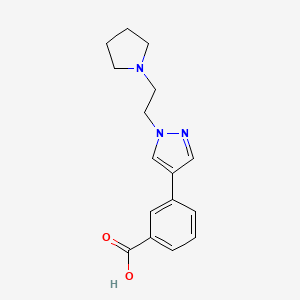

3-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid

Description

3-(1-(2-(Pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid core linked to a pyrazole ring substituted with a pyrrolidinylethyl group. Such characteristics make it a candidate for pharmacological applications, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic interactions.

Properties

IUPAC Name |

3-[1-(2-pyrrolidin-1-ylethyl)pyrazol-4-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c20-16(21)14-5-3-4-13(10-14)15-11-17-19(12-15)9-8-18-6-1-2-7-18/h3-5,10-12H,1-2,6-9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBTXJQQHGFPLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C=C(C=N2)C3=CC(=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid typically involves multi-step organic synthesis. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and benzoic acid moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

Due to the presence of the pyrrolidine and pyrazole rings, this compound may exhibit significant bioactive properties . Research indicates that similar compounds can interact with biological targets such as enzymes and receptors, potentially leading to therapeutic applications.

Medicine

The potential therapeutic properties of 3-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid include:

- Anti-inflammatory Activity: Compounds containing benzoic acid moieties are known for their anti-inflammatory effects.

- Anticancer Properties: Recent studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells by activating specific signaling pathways.

Case Study: Anticancer Activity

Research published in medicinal chemistry journals has demonstrated that certain pyrazole compounds can effectively inhibit cancer cell proliferation through mechanisms involving cell cycle regulation and apoptosis induction.

Industry

In industrial applications, this compound may find use in developing new materials or as an intermediate in synthesizing other valuable compounds. Its chemical versatility allows it to be tailored for specific applications in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 3-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used .

Comparison with Similar Compounds

Pyrazole-4-carbaldehyde Derivatives ()

Compounds like 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4a-e) share the pyrazole core but differ in substituents and terminal functional groups. Key distinctions include:

- Biological Activity : While 4c and 4e demonstrated antioxidant and anti-inflammatory activity comparable to standards, the benzoic acid in the target compound may improve binding to cyclooxygenase (COX) or other inflammatory mediators through carboxylate interactions .

| Parameter | Target Compound | Pyrazole-4-carbaldehyde (4c/4e) |

|---|---|---|

| Core Functional Group | Benzoic acid | Carbaldehyde |

| Key Substituents | Pyrrolidinylethyl | Benzoyl, phenyl |

| Molecular Weight (g/mol) | ~300–350 (estimated) | 280–320 (varies by substituent) |

| Bioactivity | Potential anti-inflammatory | Antioxidant, anti-inflammatory |

3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic Acid Derivatives ()

Derivatives such as (Z)-2-(2-(benzylcarbamoyl)phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid (9a) feature an acrylic acid chain instead of benzoic acid. Structural differences include:

- Acid Group : Acrylic acid’s shorter chain may reduce steric hindrance but limit hydrogen-bonding capacity compared to benzoic acid.

Fluorinated Pyrazole-Benzoic Acid Analogues ()

Palupiprant (AN0025) , a fluorinated derivative (C₂₂H₁₈F₅N₃O₄), shares the benzoic acid-pyrazole core but incorporates trifluoromethyl and difluoromethyl groups. Key contrasts:

Pyrrole- and Quinoline-Based Analogues ()

Compounds like 3-(1H-pyrrol-1-yl)benzoic acid and 3-(1-methyl-1H-pyrazol-4-yl)-5-(pyrrolidin-1-yl)quinoline highlight the impact of heterocycle variation:

- Aromaticity : Pyrrole’s reduced aromaticity compared to pyrazole may weaken π-π stacking in target binding.

- Quinoline Hybrids: The quinoline moiety introduces a planar aromatic system, which could improve DNA intercalation but reduce synthetic accessibility .

Multi-Heterocyclic Benzoic Acid Derivatives ()

The compound 4-{6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1S)-1-(pyridin-2-yl)ethyl]-1H-pyrrolo[3,2-b]pyridin-3-yl}benzoic acid (PDB: 6JF) features a complex heterocyclic framework. Comparisons include:

- Molecular Complexity : The additional oxazole and pyridine rings increase molecular weight (~550 g/mol) and may limit blood-brain barrier penetration.

- Chirality : The chiral center in 6JF could lead to enantiomer-specific activity, unlike the achiral target compound .

Biological Activity

3-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

- Pyrrolidine ring

- Pyrazole ring

- Benzoic acid moiety

Its molecular formula is with a molecular weight of approximately 285.34 g/mol . The structural complexity suggests diverse biological interactions, particularly in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis, often utilizing the Suzuki–Miyaura coupling reaction . This method allows for the formation of carbon-carbon bonds, essential for constructing the compound's intricate structure. Optimizing reaction conditions such as temperature and solvent can enhance yield and purity .

The biological activity of 3-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid is likely mediated through interactions with various molecular targets, including enzymes and receptors. The presence of the pyrazole and pyrrolidine rings suggests potential anti-inflammatory and anticancer properties, as similar compounds have demonstrated such effects in previous studies .

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole exhibit significant anticancer activity. For instance, research has shown that certain pyrazole compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism often involves the modulation of cell cycle regulators and apoptotic proteins .

Anti-inflammatory Effects

Compounds containing benzoic acid moieties are known for their anti-inflammatory properties. The presence of the pyrrolidine and pyrazole rings may enhance these effects by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) .

Study 1: Anticancer Activity

A study published in Pharmaceutical Biology evaluated the anticancer effects of various pyrazole derivatives, including those similar to 3-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid. Results indicated that these compounds significantly inhibited tumor growth in vitro and in vivo models, suggesting their potential as therapeutic agents against different cancer types .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study demonstrated that specific compounds could reduce inflammation markers in animal models, indicating their potential use in treating inflammatory diseases .

Comparative Analysis

Q & A

What are the established synthetic routes for 3-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid, and how are intermediates characterized?

Basic

The compound can be synthesized via condensation reactions involving substituted propenones and hydrazine derivatives, followed by functional group modifications. For example, pyrazole derivatives are often synthesized by reacting hydrazines with carbonyl-containing precursors under acidic conditions . Intermediates are characterized using spectral techniques (¹H/¹³C NMR, IR) and elemental analysis. Single-crystal X-ray diffraction is critical for confirming regiochemistry and stereochemistry in complex intermediates .

What analytical methods are recommended to resolve structural ambiguities in pyrazole-based benzoic acid derivatives?

Basic

Combined spectral and computational methods are essential. NMR spectroscopy (particularly 2D techniques like COSY and NOESY) helps assign proton environments, while DFT calculations (e.g., B3LYP/6-31G*) validate electronic structures and predict spectroscopic profiles . Mass spectrometry confirms molecular weight, and X-ray crystallography resolves absolute configurations in crystalline intermediates .

What safety protocols are critical when handling this compound in laboratory settings?

Basic

Use PPE including nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Contaminated gloves must be disposed of as hazardous waste, and hands should be washed thoroughly after handling . Emergency procedures include immediate medical consultation if exposure occurs .

How is the compound screened for biological activity, and what assays are suitable for initial evaluation?

Basic

In vitro assays for analgesic and anti-inflammatory activity are common starting points. For example, carrageenan-induced paw edema in rodent models or COX-1/COX-2 inhibition assays can evaluate anti-inflammatory potential . Dose-response curves and IC₅₀ values provide preliminary efficacy data.

How can regioselectivity challenges during pyrazole ring formation be addressed?

Advanced

Regioselectivity in pyrazole synthesis depends on substituent electronic effects and reaction conditions. For example, electron-withdrawing groups on carbonyl precursors favor nucleophilic attack at specific positions. Kinetic vs. thermodynamic control can be leveraged by adjusting reaction temperature and solvent polarity . Monitoring via TLC or in-situ NMR helps optimize conditions.

What computational strategies are used to predict the compound’s binding affinity to biological targets?

Advanced

Molecular docking (e.g., AutoDock Vina) paired with MD simulations (AMBER/CHARMM) models interactions with receptors like GPCRs or enzymes. DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding modes . QSAR models correlate structural features (e.g., pyrrolidine substituent bulk) with activity trends.

How can contradictory biological activity data across studies be systematically analyzed?

Advanced

Meta-analyses should account for variables like assay type (cell-based vs. enzyme inhibition), solvent (DMSO concentration), and cell line heterogeneity. Statistical tools (e.g., ANOVA with post-hoc tests) identify outliers. Reproducibility is improved by standardizing protocols (e.g., NIH guidelines for preclinical testing) .

What structural analogs of this compound have shown promise in related research?

Advanced

Derivatives like 3-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid and 4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid exhibit enhanced solubility and bioactivity . Substituting the pyrrolidine group with piperidine or morpholine rings alters pharmacokinetic profiles, as seen in similar benzodiazole derivatives .

What strategies improve aqueous solubility for in vivo studies?

Advanced

Salt formation (e.g., sodium or hydrochloride salts) or prodrug approaches (esterification of the carboxylic acid group) enhance solubility. Co-solvents like PEG-400 or cyclodextrin inclusion complexes are used in formulations. LogP values should be optimized to ≤3 via substituent modification (e.g., introducing polar groups) .

How is structure-activity relationship (SAR) analysis conducted for this compound class?

Advanced

SAR studies involve synthesizing analogs with systematic substitutions (e.g., varying alkyl chain length on the pyrrolidine group) and testing against biological targets. Key parameters include IC₅₀, selectivity ratios, and pharmacokinetic metrics (e.g., plasma half-life). 3D-QSAR (CoMFA/CoMSIA) maps steric/electronic requirements for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.